molecular formula C10H14N2O4S B14904615 2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide

2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide

Cat. No.: B14904615
M. Wt: 258.30 g/mol
InChI Key: XFOMLEKJMOFJIT-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide is an organic compound with the molecular formula C10H13NO4S It is a derivative of acetamide and contains both methoxy and methylsulfonamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide typically involves the reaction of 4-(methylsulfonamido)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-(methylsulfonamido)aniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methoxyacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the development of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the methylsulfonamido group.

    N-(4-Methylsulfonylphenyl)acetamide: Similar structure but lacks the methoxy group.

    N-(4-Methoxyphenyl)-2-methylsulfonamidoacetamide: Contains both methoxy and methylsulfonamido groups but with different substitution patterns.

Uniqueness

2-Methoxy-N-(4-(methylsulfonamido)phenyl)acetamide is unique due to the presence of both methoxy and methylsulfonamido groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-[4-(methanesulfonamido)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C10H14N2O4S/c1-16-7-10(13)11-8-3-5-9(6-4-8)12-17(2,14)15/h3-6,12H,7H2,1-2H3,(H,11,13)

InChI Key

XFOMLEKJMOFJIT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

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